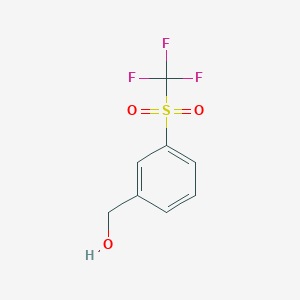

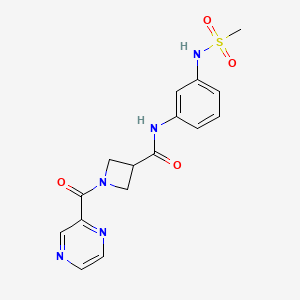

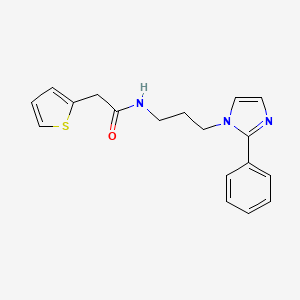

N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest due to their biological activities. A novel synthetic route to trisubstituted pyrazines has been developed through a Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles, which involves the elimination of a nitrogen molecule and arylsulfinic acid to form dihydropyrazines . Additionally, pyrazole-3,4-dicarboxamide derivatives with a sulfonamide moiety have been synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures characterized by various spectroscopic methods . Furthermore, a one-pot synthesis of arylsulfonamides and azetidine-2,4-diones via a multicomponent reaction has been described, showcasing the versatility of arylsulfonyl isocyanates in forming diverse molecular structures .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a pyrazine derivative, specifically 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated both experimentally and theoretically. The study utilized Gaussian09 software for theoretical calculations and the GAR2PED program for potential energy distribution analysis. The HOMO and LUMO analysis indicated charge transfer within the molecule, and the NBO analysis suggested increased electron density at nitrogen and carbon atoms, affecting bond lengths and stretching wave numbers .

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives is influenced by their molecular structure. The aforementioned studies have not detailed specific reactions involving "N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide," but the general reactivity patterns of similar sulfonamide-containing pyrazines and azetidine derivatives suggest potential for diverse chemical transformations. The dynamic NMR behavior in solution due to restricted rotation around the C-N bond in malonimides indicates interesting reactivity patterns that could be explored for this compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The first hyperpolarizability of the studied pyrazine derivative suggests significant nonlinearity, which is attributed to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety. This property is indicative of potential applications in nonlinear optics . The spectroscopic analysis provides insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as evidenced by the NBO analysis .

Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors

Sulfonamide compounds, including sulfonamide inhibitors, play a significant role in therapy for bacterial infections and diseases caused by other microorganisms. These compounds are also utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Their importance extends over 100 years, with ongoing research to develop valuable drugs for conditions like cancer, glaucoma, inflammation, and dandruff among the most investigated applications (Gulcin & Taslimi, 2018).

Pyrazine Derivatives

Pyrazine derivatives are aromatic heterocyclic compounds with diverse pharmacological properties, arousing significant interest for research. They have been identified to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral effects. The varied applications and promising pharmacological effects of pyrazine derivatives underscore their potential for developing more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Azetidine Derivatives

Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent in the stereoselective synthesis of amines and their derivatives, including azetidines. These methodologies offer access to structurally diverse piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutically relevant compounds. The synthesis and application of azetidine derivatives demonstrate their potential in medicinal chemistry and drug development (Philip et al., 2020).

Propiedades

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-26(24,25)20-13-4-2-3-12(7-13)19-15(22)11-9-21(10-11)16(23)14-8-17-5-6-18-14/h2-8,11,20H,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXIYQKLLJRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

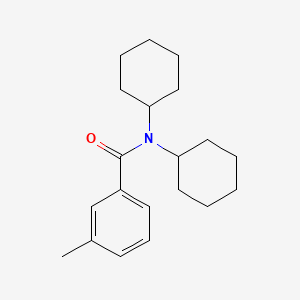

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

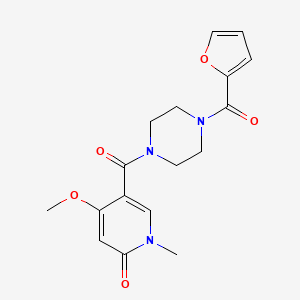

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

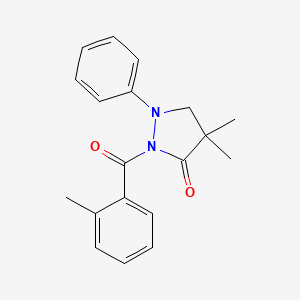

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)